Tribromofluoromethane

Physical Chemistry Solvent Engineering Density Separation

Tribromofluoromethane (CAS 353-54-8), also designated as Halon 1103, R 11B3, or fluorotribromomethane, is a fully halogenated bromofluorocarbon (BFC) of the molecular formula CBr3F. It exists as a colorless to pale yellow liquid at ambient temperature with a density of approximately 2.765 g/mL at 25°C and a molecular mass of 270.72 g/mol.

Molecular Formula CBr3F
Molecular Weight 270.72 g/mol
CAS No. 353-54-8
Cat. No. B1329301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribromofluoromethane
CAS353-54-8
Molecular FormulaCBr3F
Molecular Weight270.72 g/mol
Structural Identifiers
SMILESC(F)(Br)(Br)Br
InChIInChI=1S/CBr3F/c2-1(3,4)5
InChIKeyIHZAEIHJPNTART-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tribromofluoromethane (CAS 353-54-8) for Industrial Procurement: Halon 1103 Fire Suppressant and Synthesis Intermediate


Tribromofluoromethane (CAS 353-54-8), also designated as Halon 1103, R 11B3, or fluorotribromomethane, is a fully halogenated bromofluorocarbon (BFC) of the molecular formula CBr3F [1]. It exists as a colorless to pale yellow liquid at ambient temperature with a density of approximately 2.765 g/mL at 25°C and a molecular mass of 270.72 g/mol . Historically recognized for its efficacy in fire suppression systems and as a reagent in organic synthesis, its commercial availability is now strictly limited due to classification as a Class I ozone-depleting substance under the Montreal Protocol [2].

Tribromofluoromethane: Why Substitution with Similar Halomethanes Compromises Density and Reactivity


Procurement decisions for tribromofluoromethane cannot default to structurally related halomethanes (e.g., dibromodifluoromethane or bromotrifluoromethane) due to significant divergences in physicochemical and thermodynamic properties that directly impact application performance. The specific bromine-to-fluorine ratio in tribromofluoromethane (3:1) confers a liquid density (2.765 g/mL at 25°C) that is substantially higher than that of many close analogs . This density differential is a critical factor in both solvent-based separations and the design of total-flooding fire suppression systems. Furthermore, patent literature establishes that methods for producing bromofluoromethanes require precise control to selectively synthesize either tribromofluoromethane or dibromodifluoromethane, underscoring that these are not interchangeable intermediates in fluorochemical manufacturing processes [1].

Evidence-Based Differentiation: Quantitative Comparisons of Tribromofluoromethane Against Halomethane Analogs


Liquid Density Superiority of Tribromofluoromethane vs. Dibromodifluoromethane and Trichlorofluoromethane

Tribromofluoromethane exhibits a liquid density of 2.765 g/mL at 25°C, which is significantly greater than that of closely related halomethane analogs due to its three bromine substituents . In contrast, dibromodifluoromethane (CBr2F2) has a lower density of approximately 2.27 g/mL at 15°C, while trichlorofluoromethane (CCl3F) has a density of 1.494 g/mL at 17.2°C [1]. This higher density of tribromofluoromethane provides a distinct advantage in applications requiring heavy liquid phases.

Physical Chemistry Solvent Engineering Density Separation

Thermodynamic Stability: Enthalpy of Formation Relative to Brominated and Fluorinated Analogs

The gas-phase standard enthalpy of formation (ΔfH°(g) at 298.15 K) of tribromofluoromethane is -122.8 ± 1.5 kJ/mol [1]. This value places it between bromotrifluoromethane (CBrF3, -648.4 ± 1.9 kJ/mol) and tribromomethane (CHBr3, 57.0 ± 3.1 kJ/mol) [2]. The intermediate thermodynamic stability of tribromofluoromethane influences its behavior in high-temperature environments, such as combustion suppression and thermal decomposition studies.

Thermochemistry Computational Modeling Reaction Energetics

Molecular Asymmetry and Dielectric Relaxation: Distinct Behavior vs. More Symmetrical Tetrahalomethanes

Microwave absorption measurements demonstrate that the critical wavelength (λc, proportional to molecular relaxation time) of tribromofluoromethane is anomalously large compared to more spherically symmetrical tetrahalomethanes such as carbon tetrachloride [1]. The study attributes this to the departure of the tribromofluoromethane molecule from spherical geometry, resulting in enhanced intermolecular forces and slower rotational dynamics in the liquid state [1].

Dielectric Spectroscopy Molecular Dynamics Intermolecular Forces

Regulatory-Driven Commercial Scarcity and Stockpile-Dependent Supply Chain

Tribromofluoromethane (Halon 1103) is classified as a Class I ozone-depleting substance under the Montreal Protocol, resulting in a global phase-out of new production [1]. Unlike Halon 1301 (bromotrifluoromethane) which has established critical-use exemptions and recycling infrastructure, tribromofluoromethane supply is almost exclusively limited to existing stockpiles or recycled material [2]. The global market for tribromofluoromethane was valued at USD 48.3 million in 2024 and is projected to grow marginally to USD 48.9 million by 2031 at a CAGR of 0.2%, reflecting its constrained, static supply rather than expanding production capacity [2].

Regulatory Compliance Supply Chain Management Specialty Chemicals

Selective Synthesis Patent: Differentiating Tribromofluoromethane from Dibromodifluoromethane Production Routes

Patent US20240228409A1 (Resonac Corporation, 2024) describes a method for selectively synthesizing either tribromofluoromethane (CBr3F) or dibromodifluoromethane (CBr2F2) via catalytic fluorination of carbon tetrabromide or tribromofluoromethane using specific metal catalysts (Group III to XIII, periods 3-4) [1]. The patent explicitly states that previous methods were unable to achieve this selectivity, and the new process enables targeted production of one compound over the other [1].

Fluorochemical Synthesis Catalytic Fluorination Process Chemistry

Refractive Index Specification: Tribromofluoromethane vs. Halogenated Analog Comparison

Tribromofluoromethane has a reported refractive index (n20/D) of 1.525 to 1.53 depending on purity grade and supplier specifications . This value is notably higher than that of trichlorofluoromethane (n20/D = 1.382) and bromotrifluoromethane (n20/D = 1.238), reflecting the higher polarizability of its three bromine atoms [1]. This optical property serves as a rapid quality control parameter for identity verification and purity assessment.

Optical Properties Quality Control Solvent Characterization

Approved Application Scenarios for Tribromofluoromethane in Regulated Industrial and Research Environments


High-Density Liquid Medium for Gravity-Based Material Separations

Tribromofluoromethane (2.765 g/mL at 25°C) serves as a dense, non-aqueous liquid phase for separating solids by density or for creating density gradients. Its density, which exceeds that of dibromodifluoromethane (2.27 g/mL) and trichlorofluoromethane (1.494 g/mL) , makes it suitable for applications where lighter halocarbon alternatives fail to provide sufficient buoyant separation. This application is relevant in mineralogy, polymer fractionation, and specialized forensic analyses requiring precise density cutoffs.

Synthetic Intermediate for Dibromofluoromethyllithium and Fluorinated Alcohols

In organic synthesis, tribromofluoromethane is used to generate dibromofluoromethyllithium, which subsequently reacts with aldehydes or ketones to yield fluorinated alcohols . This reactivity pathway is specific to the CBr3F structure and is exploited in medicinal chemistry and agrochemical intermediate synthesis where fluorine substitution modulates bioavailability and metabolic stability.

Reference Standard for Thermochemical and Molecular Dynamics Modeling

The precisely measured thermochemical parameters of tribromofluoromethane (ΔfH°(g) = -122.8 ± 1.5 kJ/mol at 298.15 K) and its documented dielectric relaxation behavior [1] make it a valuable reference compound for validating computational chemistry models, force field parameterizations, and atmospheric chemistry simulations involving bromine-containing species.

Controlled Laboratory Studies of Halon Fire Suppression Mechanisms

Tribromofluoromethane (Halon 1103) is used in controlled research environments to study the fundamental mechanisms of bromine-mediated flame inhibition and combustion chain-reaction interruption . Due to its high ozone depletion potential (ODP) and global phase-out under the Montreal Protocol, its use is restricted to laboratory-scale mechanistic investigations rather than deployed fire protection systems [1].

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